N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethene-1-sulfonamide

Description

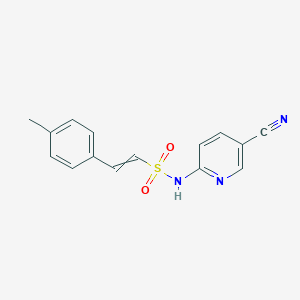

N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide derivative featuring a 5-cyanopyridine moiety linked to an ethene sulfonamide group substituted with a 4-methylphenyl ring.

Structural elucidation of such compounds typically employs techniques like X-ray crystallography (using software such as SHELX for refinement) and spectroscopic methods (IR, NMR, mass spectrometry), as demonstrated in studies of analogous molecules .

Properties

IUPAC Name |

N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-12-2-4-13(5-3-12)8-9-21(19,20)18-15-7-6-14(10-16)11-17-15/h2-9,11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDUHRNYTDALBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- Chemical Formula : C14H14N2O2S

- IUPAC Name : this compound

The synthesis of this compound typically involves the reaction of 5-cyanopyridine with 4-methylphenyl ethene sulfonamide under specific conditions to yield the desired product. The sulfonamide group is known for enhancing the solubility and bioactivity of compounds.

Anticancer Properties

Recent studies have explored the anticancer potential of various sulfonamide derivatives, including this compound. For instance, related compounds have shown significant cytotoxic effects against human breast cancer cell lines such as MCF-7 and MDA-MB-231.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 42 ± 2 |

| This compound | MDA-MB-231 | 68 ± 2 |

| Chlorambucil (Reference) | MCF-7 | 58 ± 2 |

| Chlorambucil (Reference) | MDA-MB-231 | 88 ± 2 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The observed values suggest that this compound exhibits promising anticancer activity, comparable to established chemotherapeutic agents.

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of sulfonamides, several derivatives were tested for their ability to inhibit DNA synthesis in cancer cells. The results indicated that compounds similar to this compound significantly reduced DNA incorporation in MCF-7 cells, showcasing their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial activity of sulfonamides against common pathogens. Compounds exhibiting structural similarities to this compound were found to inhibit bacterial growth effectively, suggesting a potential application in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethene-1-sulfonamide with structurally related compounds, focusing on substituents, core scaffolds, and biological activities.

Key Observations:

Structural Divergence: The target compound’s ethene sulfonamide core differs from the pyridazinone scaffold in the compared analog. Sulfonamide groups are often associated with enhanced solubility and target binding due to their hydrogen-bonding capacity, whereas pyridazinones may offer conformational rigidity .

Biological Activity: The pyridazinone derivative exhibits anti-inflammatory activity (IC₅₀ = 11.6 μM) against LPS-induced macrophage inflammation . While the target sulfonamide’s activity is unspecified, sulfonamides are frequently explored as kinase inhibitors (e.g., VEGFR, COX-2) with sub-micromolar potencies in optimized analogs.

Synthetic and Analytical Methods: The pyridazinone compound was synthesized via base-mediated reactions and characterized using IR, NMR, and mass spectrometry .

Limitations

Additional sources detailing its synthesis, crystallography, or pharmacological profiles would enhance the comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.